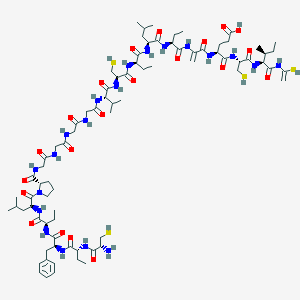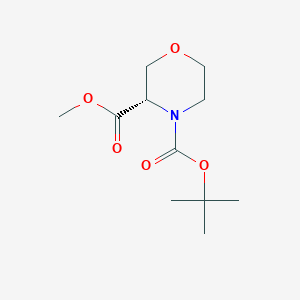
3-溴-1-茚酮
描述
3-Bromo-1-indanone, also known as 3-Bromo-1-indene-3-one, is a heterocyclic organic compound that is used in a variety of research applications. It is a colorless, crystalline solid with a melting point of 61-63°C. The compound is soluble in most organic solvents, including ethanol and dimethyl sulfoxide (DMSO). 3-Bromo-1-indanone is an important building block for the synthesis of a wide range of organic compounds, such as indanone derivatives, which are used in the synthesis of pharmaceuticals and other materials. It is also used in the synthesis of various polymers, dyes, and other materials.
科学研究应用
生物活性
1-茚酮,包括3-溴-1-茚酮,具有广泛的生物活性 . 它们是有效的抗病毒、抗炎、止痛、抗疟疾、抗菌和抗癌化合物 . 它们还可用于治疗神经退行性疾病 .
阿尔茨海默病治疗
1-茚酮用于治疗阿尔茨海默病的药物中 . 它们在开发可以帮助控制这种神经退行性疾病的药物方面发挥着至关重要的作用 .
心血管药物
1-茚酮也用于心血管药物中 . 它们有助于开发有助于控制心脏相关疾病的药物 .
杀虫剂、杀菌剂和除草剂
1-茚酮是有效的杀虫剂、杀菌剂和除草剂 . 它们用于农业,以保护作物免受病虫害 .
丙型肝炎治疗
1-茚酮用于开发非核苷类小分子药物用于丙型肝炎治疗,抑制 HCV 复制 .
抗癌剂
<a data-citationid="d689abb8-e071-f4a6-9af0
安全和危害
作用机制
Target of Action
3-Bromo-1-indanone, a derivative of 1-indanone, has been found to exhibit a broad range of biological activity . . This suggests that they may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
Given the wide range of biological activities exhibited by 1-indanone derivatives, it is likely that 3-bromo-1-indanone interacts with its targets in a manner that modulates their function . This could involve binding to the active site of an enzyme to inhibit its activity, or interacting with a receptor to alter signal transduction pathways.
Biochemical Pathways
For instance, its antiviral and antibacterial activities suggest that it may interfere with the life cycle of pathogens, while its anti-inflammatory and analgesic properties indicate a potential role in modulating immune response and pain signaling pathways .
Result of Action
The molecular and cellular effects of 3-Bromo-1-indanone’s action are likely to be diverse, given its broad range of biological activities. For instance, its antiviral and antibacterial activities suggest that it may inhibit the replication of pathogens, while its anti-inflammatory and analgesic properties suggest that it may modulate immune responses and pain signaling pathways .
生化分析
Biochemical Properties
1-indanone derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions play a crucial role in their biological activity, including their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Cellular Effects
1-indanone derivatives have been found to have significant effects on various types of cells and cellular processes . For example, they have been found to inhibit the growth of tumor cells and retard cyst development in a mouse model of autosomal dominant polycystic kidney disease .
Molecular Mechanism
1-indanone derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
1-indanone derivatives have been found to have significant effects over time in laboratory settings .
Dosage Effects in Animal Models
1-indanone has been found to retard cyst development in a mouse model of autosomal dominant polycystic kidney disease .
Metabolic Pathways
1-indanone derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
1-indanone derivatives have been found to have significant effects on their localization or accumulation .
Subcellular Localization
1-indanone derivatives have been found to have significant effects on their activity or function .
属性
IUPAC Name |
3-bromo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUCUXHVGXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471727 | |
| Record name | 3-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40774-41-2 | |
| Record name | 3-Bromo-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Bromo-1-indanone in the synthesis of fused indane derivatives?
A1: 3-Bromo-1-indanone serves as a crucial starting material in the synthesis of fused indane derivatives. It undergoes an in situ conversion to 1-indenone, which then acts as a dieneophile in an amine-catalyzed asymmetric Diels-Alder reaction with 2,4-dienals. [, ] This reaction is followed by a cascade N-heterocyclic carbene-mediated benzoin condensation, ultimately yielding the desired fused indane products. [, ]
Q2: What are the advantages of using a combined amine-N-heterocyclic carbene cascade catalysis in this synthesis?
A2: The combined catalytic approach offers several advantages. Firstly, it allows for the generation of the reactive 1-indenone intermediate in situ from the more stable 3-Bromo-1-indanone. [, ] Secondly, the use of chiral amine catalysts enables high stereoselectivity in the Diels-Alder reaction, leading to the formation of multiple chiral centers in the final products. [, ] Lastly, the subsequent N-heterocyclic carbene-catalyzed benzoin condensation enables the efficient construction of the final fused indane ring system in a single reaction sequence. [, ] This cascade catalysis strategy provides a powerful tool for the synthesis of complex, chiral indane derivatives with potential applications in various fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















